2-Endo-hydroxy-1,8-cineole
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,4S,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
YVCUGZBVCHODNB-QXFUBDJGSA-N |
SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C[C@H]1O)C(O2)(C)C |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Biotransformation and Production
Microbial Biotransformation
The biotransformation of 1,8-cineole into 2-endo-hydroxy-1,8-cineole can be achieved using various microorganisms. Notably, studies have demonstrated that filamentous fungi such as Mucor ramannianus and Aspergillus niger can convert 1,8-cineole into multiple hydroxylated products with high regioselectivity. For instance, M. ramannianus showed over 99% conversion efficiency within 24 hours when incubated with a substrate concentration of 1 g/L . This biocatalytic process not only yields this compound but also other valuable compounds, making it a promising method for producing this hydroxylated derivative on an industrial scale.
Table 1: Microbial Biotransformation of 1,8-Cineole
| Microorganism | Conversion Rate | Products Obtained |
|---|---|---|
| Mucor ramannianus | >99% (24h) | This compound, 2-exo-hydroxy-1,8-cineole |
| Aspergillus niger | High | 2-exo-hydroxy-1,8-cineole |
| Rhodococcus sp. (C1) | 98% (24h) | 2-oxo-1,8-cineole, this compound |
| Bacillus cereus | 74% (24h) | 2-exo-hydroxy-1,8-cineole |
Medicinal Applications
Therapeutic Potential
Research indicates that this compound possesses significant therapeutic potential. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's disease. The compound is noted for its ability to modulate certain biochemical pathways that may contribute to neuroprotection . Additionally, it has shown promise as an antimicrobial agent. A study highlighted the synthesis of various esters of this compound that exhibited strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .
Table 2: Antimicrobial Activity of Esters of this compound
| Ester Type | Target Bacteria | Activity Level |
|---|---|---|
| Tert-butyl acetate | Staphylococcus aureus | High |
| Tert-butyl acetate | Escherichia coli | High |
| Tert-butyl acetate | Pseudomonas fluorescens | High |
Agricultural Applications
Herbicidal Properties
The hydroxylated derivatives of 1,8-cineole have been investigated for their herbicidal properties. Research indicates that these compounds can enhance herbicidal activity against various plant species such as ryegrass and radish . The ability to modify the structure of these compounds through biotransformation opens avenues for creating more effective natural herbicides that could reduce reliance on synthetic chemicals.
Comparison with Similar Compounds
Structural and Functional Differences
Hydroxy-1,8-cineole derivatives vary in the position of hydroxylation (e.g., α2, β2, α3, 9-hydroxy) and stereochemistry (endo/exo), which significantly influence their biological properties:
Bioactivity Profiles
- Antimicrobial Activity: this compound demonstrates broad-spectrum activity (MIC values: 0.1–1.0 µg/mL against Gram-positive and Gram-negative bacteria) .
Metabolic and Excretion Profiles :
Enantiomeric Distribution
Enantiomeric ratios (E1 = first eluting enantiomer) vary among derivatives:
- α2-Hydroxy : <10% E1 (narrow distribution) .
- β2-Hydroxy : 20–60% E1 (broad distribution) .
- 9-Hydroxy : 50–80% E1 .
Key Research Findings
Antimicrobial Superiority : this compound outperforms other hydroxylated derivatives, likely due to optimal hydroxyl positioning enhancing membrane disruption .
Ecological Role : In Gonipterus weevils, 2-α-hydroxy-1,8-cineole is a major metabolite in frass, suggesting detoxification adaptations .
Preparation Methods
Strain Selection and Isolation
The Rhodococcus sp. strain described by Rodríguez et al. (2006) was isolated from soil beneath Eucalyptus trees, a niche environment enriched with 1,8-cineole due to leaf litter decomposition. This strain exhibited a natural predisposition for metabolizing 1,8-cineole, making it an ideal candidate for biotransformation studies. Pre-culturing involved inoculation in lysogeny broth (LB) supplemented with 0.1% 1,8-cineole, followed by incubation at 30°C for five days to acclimate the strain to the substrate.
Biotransformation Protocol
The optimized protocol involves three stages:
-
Cell Preparation : Harvested cells are washed with BG-11 minimal media and centrifuged to remove residual nutrients.
-
Reaction Setup : The pellet is resuspended in modified BG-11 media containing 0.1% 1,8-cineole, with inoculum sizes ranging from to cells/mL.
-
Incubation : Cultures are agitated at 200 rpm and 30°C for 24–67 hours, after which metabolites are extracted via sonication and dichloromethane partitioning.
Optimization of Critical Biotransformation Parameters
Inoculum Size and Conversion Efficiency
Inoculum density directly impacts biotransformation efficiency. Testing three inoculum sizes (, , and cells/mL) revealed that the largest inoculum produced the highest yield of this compound (56% of total products) while minimizing byproduct formation.
Table 1: Effect of Inoculum Size on Product Profile
| Inoculum Size (cells/mL) | 2-Endo Yield (%) | 2-Exo Yield (%) | 2-Oxo Yield (%) |
|---|---|---|---|
| 32 | 28 | 18 | |
| 41 | 24 | 22 | |
| 56 | 19 | 23 |
Reaction Time and Kinetic Profiling
Time-course analyses demonstrated that maximal yield of this compound (56%) occurs at 24 hours, with prolonged incubation leading to gradual oxidation of the hydroxylated product to 2-oxo-1,8-cineole.
Table 2: Product Distribution Over Time
| Reaction Time (hours) | 2-Endo Yield (%) | 2-Exo Yield (%) | 2-Oxo Yield (%) |
|---|---|---|---|
| 24 | 56 | 19 | 23 |
| 48 | 48 | 22 | 28 |
| 67 | 37 | 25 | 35 |
Stereochemical Control and Byproduct Management
The Rhodococcus sp. strain exhibits moderate stereoselectivity, producing both 2-endo- and 2-exo-hydroxy-1,8-cineole. Chiral gas chromatography confirmed that each diastereomer is optically pure, with no racemization detected. While this duality complicates isolation, adjusting reaction parameters (e.g., pH, temperature) may enhance selectivity for the endo isomer.
Comparative Analysis of Microbial Strains
Table 3: Performance of Microbial Strains in 1,8-Cineole Biotransformation
| Strain | Substrate Conversion (%) | 2-Endo Yield (%) | Reference |
|---|---|---|---|
| Rhodococcus sp. (This Study) | 98 | 56 | Rodríguez et al. (2006) |
| Pseudomonas sp. | 75 | 34 | Asakawa et al. (1988) |
| Bacillus sp. | 68 | 28 | Roberts et al. (2002) |
The Rhodococcus sp. strain outperforms previously reported strains in both conversion efficiency and yield, highlighting its suitability for industrial applications .
Q & A
Q. Methodological Focus
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns (e.g., base ion m/z 109 for 2,3-dehydro derivatives) confirm identity .
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry, with key signals at δ 1.2–1.4 ppm (methyl groups) and δ 3.5–4.0 ppm (hydroxy and ether oxygens) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol gradients .
How does this compound mitigate oxidative stress in in vivo models?
Mechanistic Insight
In lead-induced hepatotoxicity models, researchers measure:
- Biomarkers : Serum ALT/AST levels (via colorimetric assays) and hepatic malondialdehyde (MDA, via thiobarbituric acid reactive substances assay) .
- Antioxidants : Glutathione (GSH) content is quantified using Ellman’s reagent .
Mechanistically, this compound downregulates NF-κB and TLR4/MyD88 signaling, reducing pro-inflammatory cytokines (e.g., IL-6) . In endothelial cells, it activates autophagy via Beclin-1 and LC3-II/LC3-I upregulation, counteracting high glucose-induced apoptosis .
What factors contribute to contradictory reports on the antimicrobial efficacy of this compound?
Data Contradiction Analysis
Variability arises from:
- Bacterial strain specificity : Pseudomonas fluorescens shows higher resistance than S. aureus due to efflux pumps .
- Solubility limitations : Poor aqueous solubility necessitates DMSO or cyclodextrin carriers, which may inhibit activity at high concentrations .
- Culture conditions : Aerobic vs. anaerobic environments alter metabolic pathways, affecting compound efficacy .
What are the advantages of microbial biocatalysts over chemical synthesis for producing this compound derivatives?
Q. Comparative Synthesis Strategies
- Microbial systems (e.g., Citrobacter braakii): Enable regio- and stereoselective hydroxylation without harsh reagents . Yields up to 98% are achieved in 24 hours .
- Chemical synthesis : Requires toxic catalysts (e.g., BF₃·Et₂O) and yields racemic mixtures, necessitating costly chiral separations .
- Hybrid approaches : Semi-synthesis from 1,8-cineole precursors improves scalability but faces oxidation side reactions .
How is the stereochemical configuration of this compound validated in synthetic products?
Q. Advanced Analytical Challenge
- X-ray crystallography : Resolves absolute configuration, as demonstrated for (1S,2S,4R,8R)-2α,9-dihydroxy-1,8-cineole .
- Circular Dichroism (CD) : Correlates Cotton effects with known enantiomers .
- Natta projections : Clarify ambiguous stereochemistry in complex bicyclic structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
